N~3~-(2-chloro-7H-purin-6-yl)-N-1H-indol-4-yl-beta-alaninamide
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Overview
Description
N~3~-(2-chloro-7H-purin-6-yl)-N-1H-indol-4-yl-beta-alaninamide is a complex organic compound that features a purine and indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-chloro-7H-purin-6-yl)-N-1H-indol-4-yl-beta-alaninamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-7H-purine and 1H-indole-4-yl-beta-alanine. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-chloro-7H-purin-6-yl)-N-1H-indol-4-yl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO~4~).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N~3~-(2-chloro-7H-purin-6-yl)-N-1H-indol-4-yl-beta-alaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N3-(2-chloro-7H-purin-6-yl)-N-1H-indol-4-yl-beta-alaninamide involves its interaction with specific molecular targets. The purine moiety may interact with nucleic acids, while the indole group could bind to proteins or enzymes, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N~2~-(2-chloro-7H-purin-6-yl)glycinamide
- 2-[(2-chloro-7H-purin-6-yl)thio]-N-(3-phenylpropyl)acetamide
- N~3~-(2-chloro-7H-purin-6-yl)-N-[2-(2-methoxyphenyl)ethyl]-beta-alaninamide
Uniqueness
N~3~-(2-chloro-7H-purin-6-yl)-N-1H-indol-4-yl-beta-alaninamide is unique due to its specific combination of purine and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H14ClN7O |
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Molecular Weight |
355.78 g/mol |
IUPAC Name |
3-[(2-chloro-7H-purin-6-yl)amino]-N-(1H-indol-4-yl)propanamide |
InChI |
InChI=1S/C16H14ClN7O/c17-16-23-14(13-15(24-16)21-8-20-13)19-7-5-12(25)22-11-3-1-2-10-9(11)4-6-18-10/h1-4,6,8,18H,5,7H2,(H,22,25)(H2,19,20,21,23,24) |
InChI Key |
DQSQWUFXLLCAMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)CCNC3=NC(=NC4=C3NC=N4)Cl |
Origin of Product |
United States |
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